
(4-Benzoylphenyl)(cyclohexyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzoylphenyl)(cyclohexyl)methanone is a chemical compound that belongs to the class of cyclohexyl phenyl methanones It is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a cyclohexyl group through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzoylphenyl)(cyclohexyl)methanone can be achieved through several methods. One common approach involves the reaction of cyclohexanecarbonyl chloride with 4-benzoylphenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product .
Another method involves the Fries rearrangement of 4-benzoylphenyl cyclohexanecarboxylate in the presence of aluminum chloride. This reaction also requires anhydrous conditions and is conducted at temperatures ranging from 100°C to 140°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(4-Benzoylphenyl)(cyclohexyl)methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(4-Benzoylphenyl)(cyclohexyl)methanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Benzoylphenyl)(cyclohexyl)methanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit the activity of certain enzymes or proteins, leading to its observed antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-2-hydroxyphenyl)cyclohexylmethanone
- (4-Bromo-2-hydroxyphenyl)cyclohexylmethanone
- (5-Bromo-2-hydroxyphenyl)cyclohexylmethanone
- Cyclohexyl(5-fluoro-2-hydroxyphenyl)methanone
- Cyclohexyl(2-hydroxyphenyl)methanone
Uniqueness
(4-Benzoylphenyl)(cyclohexyl)methanone is unique due to the presence of the benzoyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
917567-34-1 |
|---|---|
Molecular Formula |
C20H20O2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(4-benzoylphenyl)-cyclohexylmethanone |
InChI |
InChI=1S/C20H20O2/c21-19(15-7-3-1-4-8-15)17-11-13-18(14-12-17)20(22)16-9-5-2-6-10-16/h1,3-4,7-8,11-14,16H,2,5-6,9-10H2 |
InChI Key |
KBYABMXIVPSSOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


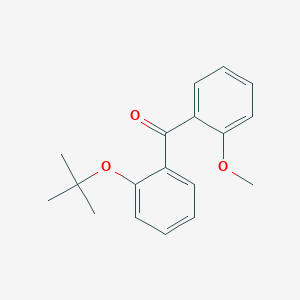
![1-tert-Butyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14191482.png)
![5-Phenyl-3-[2-(piperidin-1-yl)ethyl]-6H-1,2,4-oxadiazine](/img/structure/B14191483.png)
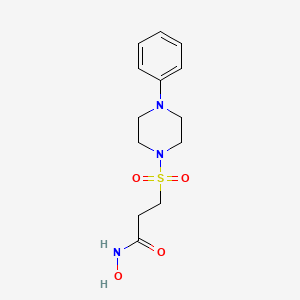
methanone](/img/structure/B14191499.png)
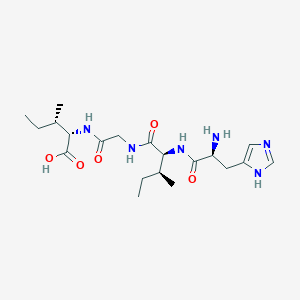
![4-[(2,4,6-Trinitroanilino)methyl]benzene-1,2-diol](/img/structure/B14191506.png)
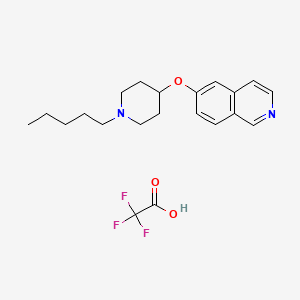
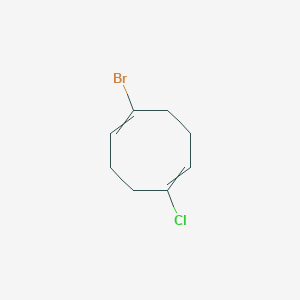
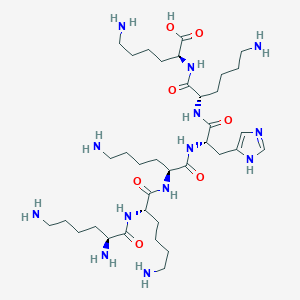
![1-[(3-Phenylprop-2-yn-1-yl)oxy]-4-(2,4,6-trimethylphenyl)but-3-yn-2-one](/img/structure/B14191523.png)
![N-[4'-(Ethylsulfanyl)[1,1'-biphenyl]-2-yl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14191542.png)
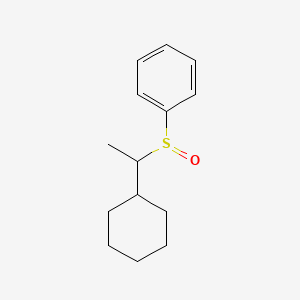
![3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one](/img/structure/B14191554.png)
